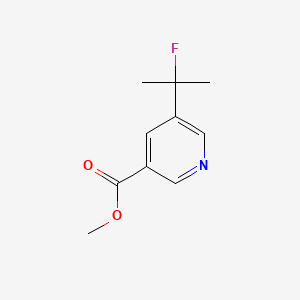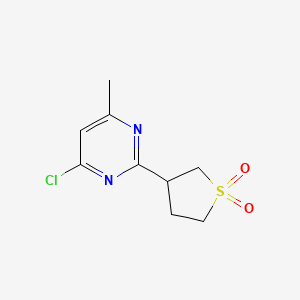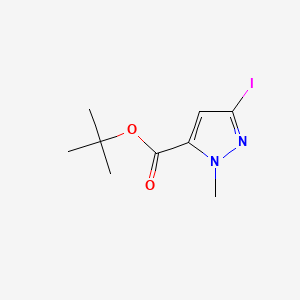![molecular formula C7H6N2OS B13459257 6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
6-Aminothieno[3,2-b]pyridin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of an amino group at the 6th position and a hydroxyl group at the 7th position makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminothieno[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are heated in formic acid to afford the desired thienopyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Aminothieno[3,2-b]pyridin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro derivatives can be reduced to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
6-Aminothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-Aminothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: Lacks the amino group at the 6th position.
6-Nitrothieno[3,2-b]pyridin-7-ol: Contains a nitro group instead of an amino group.
Uniqueness
6-Aminothieno[3,2-b]pyridin-7-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
特性
分子式 |
C7H6N2OS |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
6-amino-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,8H2,(H,9,10) |
InChIキー |
NHKBTMAGQOTWPH-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C1NC=C(C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)



![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)


![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)

![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
